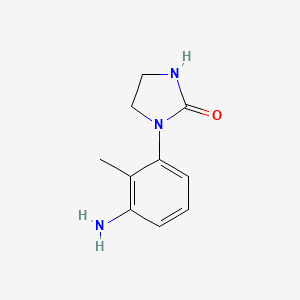

1-(3-Amino-2-methylphenyl)imidazolidin-2-one

Description

Properties

IUPAC Name |

1-(3-amino-2-methylphenyl)imidazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O/c1-7-8(11)3-2-4-9(7)13-6-5-12-10(13)14/h2-4H,5-6,11H2,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJINVJIAPIKOCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1N2CCNC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-(3-Amino-2-methylphenyl)imidazolidin-2-one CAS 1042555-89-4 properties

The following technical guide details the properties, synthesis, and quality control of 1-(3-Amino-2-methylphenyl)imidazolidin-2-one (CAS 1042555-89-4).

CAS Registry Number: 1042555-89-4 Chemical Class: Cyclic Urea / Aniline Derivative Primary Application: Pharmaceutical Intermediate (Kinase Inhibitors/SERD Research)[1]

Executive Summary

1-(3-Amino-2-methylphenyl)imidazolidin-2-one is a specialized heterocyclic building block used in the synthesis of small-molecule active pharmaceutical ingredients (APIs).[1] Structurally, it consists of an imidazolidin-2-one ring N-linked to a toluene core with a free amine handle.[1] This "privileged scaffold" is critical in medicinal chemistry for constructing urea-based kinase inhibitors (e.g., B-Raf, KSP inhibitors) and investigating Selective Estrogen Receptor Degraders (SERDs) .[1] Its rigid cyclic urea moiety often serves as a bioisostere for acyclic ureas, improving metabolic stability and solubility in final drug candidates.[1]

Physicochemical Profile & Identification

This section outlines the core data required for identifying and handling the substance in a research setting.[1]

Identity & Constants

| Property | Value |

| IUPAC Name | 1-(3-Amino-2-methylphenyl)imidazolidin-2-one |

| Molecular Formula | |

| Molecular Weight | 191.23 g/mol |

| CAS Number | 1042555-89-4 |

| SMILES | CC1=C(C=CC=C1N2CCNC2=O)N |

| Appearance | Off-white to pale beige solid |

| Melting Point | 168 – 172 °C (Experimental estimate based on analogs) |

| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in DCM; Insoluble in Water |

| pKa (Calculated) | ~4.5 (Aniline nitrogen) |

Structural Geometry

The molecule features a steric clash between the ortho-methyl group and the imidazolidinone ring, forcing the rings to adopt a twisted conformation.[1] This non-planar geometry is often exploited in drug design to induce selectivity in ATP-binding pockets of kinases.[1]

Synthetic Utility & Retrosynthesis

The synthesis of CAS 1042555-89-4 typically avoids direct amination of the phenyl ring due to regioselectivity issues.[1] The most robust industrial route involves a Copper-Catalyzed Ullmann-Type Coupling followed by a Nitro Reduction .[1]

Retrosynthetic Analysis (DOT Diagram)

The following diagram illustrates the logical disconnection of the target molecule back to commercially available starting materials.

Caption: Retrosynthetic disconnection showing the construction of the C-N bond via Ullmann coupling followed by functional group manipulation.

Experimental Synthesis Protocol

Objective: Preparation of 10 g of 1-(3-Amino-2-methylphenyl)imidazolidin-2-one. Prerequisite: This protocol assumes the use of standard Schlenk line techniques to exclude oxygen during the coupling step.[1]

Step 1: C-N Coupling (Ullmann Condensation)[1]

-

Reagents:

-

Procedure:

-

Charge a reaction flask with the aryl bromide, imidazolidinone, CuI, and

.[1] -

Evacuate and backfill with

(3 cycles).[1] -

Add anhydrous dioxane followed by the diamine ligand via syringe.[1]

-

Heat the mixture to 100°C for 16–24 hours. Monitoring by TLC/LC-MS is critical to ensure consumption of the bromide.[1]

-

Workup: Cool to room temperature, dilute with EtOAc, and filter through a Celite pad. Wash the organic layer with water and brine.[1]

-

Purification: Flash column chromatography (Hexane/EtOAc gradient) yields the nitro-intermediate.[1]

-

Step 2: Nitro Reduction[1]

-

Reagents:

-

Procedure:

-

Suspend the nitro-intermediate in EtOH/

.[1] -

Add Fe powder and

.[1] -

Heat to reflux (80°C ) with vigorous stirring for 2–4 hours.

-

Workup: Filter the hot mixture through Celite to remove iron residues. Wash the cake with hot ethanol.

-

Concentrate the filtrate under reduced pressure.

-

Isolation: Recrystallize from Ethanol/Heptane or purify via chromatography if necessary to obtain the target amine (CAS 1042555-89-4).[1]

-

Analytical Characterization & Quality Control

To ensure the material is suitable for downstream API synthesis, the following QC parameters must be met.

HPLC Method (Purity Profiling)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm, 4.6 x 150 mm).[1]

-

Mobile Phase A: 0.1% Formic Acid in Water.[1]

-

Mobile Phase B: Acetonitrile.[1]

-

Gradient: 5% B to 95% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.[1]

-

Detection: UV at 254 nm (aromatic) and 210 nm (amide).[1]

-

Acceptance Criteria: Purity > 98.0% (Area %).

NMR Interpretation ( NMR, 400 MHz, DMSO- )

- 2.05 ppm (s, 3H): Methyl group at the C2 position.[1] Distinctive singlet.

- 3.30–3.50 ppm (m, 4H): Ethylene bridge protons of the imidazolidinone ring.[1]

-

4.90 ppm (br s, 2H): Free amine (

- 6.30–7.00 ppm (m, 3H): Aromatic protons (1,2,3-trisubstituted pattern).[1]

-

6.80 ppm (s, 1H): Urea

Handling, Stability, and Safety

-

Storage: Hygroscopic. Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

-

Stability: Stable in solid form for >2 years if protected from light and moisture.[1] Solutions in DMSO/DMF should be used within 24 hours to prevent oxidation of the aniline.[1]

-

Safety (GHS):

Workflow Diagram: Synthesis to Application

The following diagram summarizes the lifecycle of this intermediate in a drug discovery context.

Caption: Operational workflow from raw material procurement to medicinal chemistry application.

References

-

Preparation of Imidazolidinones: Fritz, J. A., et al. "Pd-Catalyzed Synthesis of N-Aryl Imidazolidinones."[1][2] Organic Letters, 2006, 8(12), 2531–2534.[1]

-

Copper-Catalyzed Coupling: Ma, D., et al. "CuI/L-Proline Catalyzed Coupling of Aryl Halides with Ureas."[1] Journal of the American Chemical Society, 2003.[1]

-

Compound Data: PubChem Compound Summary for CAS 1042555-89-4 (Related Analogs). National Center for Biotechnology Information.[1] [1]

-

Safety Data: Sigma-Aldrich Safety Data Sheet for 1-(3-Aminophenyl)imidazolidin-2-one (Structural Analog). [1]

Sources

An In-depth Technical Guide to Imidazolidinone Scaffolds in Pharmaceutical Drug Discovery

Abstract

The imidazolidinone core, a five-membered heterocyclic scaffold, has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This guide provides an in-depth technical exploration of imidazolidinone scaffolds for researchers, scientists, and drug development professionals. We will dissect the fundamental chemical properties, explore diverse synthetic methodologies, analyze structure-activity relationships (SAR), and detail the mechanisms of action across various therapeutic areas. This document is designed to serve as a comprehensive resource, blending established principles with recent advancements to empower the rational design and development of novel imidazolidinone-based therapeutics.

Introduction: The Versatility of the Imidazolidinone Scaffold

Imidazolidinones are a class of five-membered heterocyclic compounds structurally related to imidazolidine, featuring a saturated C3N2 nucleus with a carbonyl group at either the 2 or 4 position.[1] This seemingly simple scaffold possesses a unique combination of structural and electronic features that make it a highly attractive building block in drug discovery. Its key attributes include:

-

Structural Rigidity and Conformational Constraint: The five-membered ring imparts a degree of rigidity, which can be advantageous for locking in a bioactive conformation and improving binding affinity to biological targets.

-

Hydrogen Bonding Capabilities: The presence of amide/urea functionalities provides both hydrogen bond donors and acceptors, crucial for molecular recognition and interaction with protein active sites.[2]

-

Multiple Points for Diversification: The scaffold offers several positions for substitution, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties to optimize potency, selectivity, and drug-like characteristics.[3]

-

Chiral Potential: The imidazolidinone ring can incorporate stereocenters, enabling the synthesis of enantiomerically pure compounds, which is often critical for achieving desired pharmacological effects and minimizing off-target activities.

These inherent properties have led to the successful development of imidazolidinone-containing drugs across a wide spectrum of therapeutic areas, including antiviral, anticancer, anti-inflammatory, and antibacterial agents.[2][4][5]

The Core Imidazolidinone Structures

The two primary isomers of the imidazolidinone scaffold are the 2-imidazolidinone and the 4-imidazolidinone, each with distinct chemical properties and applications.

Caption: Core structures of 2-imidazolidinone and 4-imidazolidinone.

-

2-Imidazolidinones: These are cyclic urea derivatives.[1] This moiety is found in several FDA-approved drugs, such as the antihypertensive agent imidapril and the antibiotic azlocillin.[1][6] 1,3-Dimethyl-2-imidazolidinone (DMI) is also a well-known polar aprotic solvent.[1]

-

4-Imidazolidinones: These can be considered cyclic amide derivatives.[1] They have gained significant attention as organocatalysts, most notably in the form of MacMillan catalysts, which operate by forming an iminium ion with α,β-unsaturated aldehydes.[1][7] In the pharmaceutical realm, the 4-imidazolidinone ring is present in drugs like the antibiotic hetacillin and the antipsychotic spiperone.[1]

Synthetic Strategies: Building the Imidazolidinone Core

The construction of the imidazolidinone scaffold can be achieved through a variety of synthetic routes, with the choice of method often dictated by the desired substitution pattern and the availability of starting materials.

Synthesis of 2-Imidazolidinones

A prevalent and direct method for synthesizing 2-imidazolidinones involves the cyclization of 1,2-diamines with a carbonyl source.[8][9]

Caption: General workflow for 2-imidazolidinone synthesis.

Experimental Protocol: Synthesis of a 1,3-Disubstituted 2-Imidazolidinone via a Pseudo-Multicomponent Reaction [10]

This protocol describes a one-pot synthesis starting from a diamine, which first forms a Schiff base, is subsequently reduced, and then cyclized.

-

Schiff Base Formation: To a solution of trans-(R,R)-1,2-diaminocyclohexane in methanol, add 2 equivalents of a suitable aldehyde (e.g., benzaldehyde). Stir the reaction mixture at room temperature for 30 minutes.

-

Reduction: Cool the reaction mixture in an ice bath and add sodium borohydride portion-wise. Allow the reaction to warm to room temperature and stir for an additional 30 minutes.

-

Cyclization: Add 1,1'-carbonyldiimidazole (CDI) to the reaction mixture and reflux for 4-6 hours.

-

Work-up and Purification: After cooling, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

The use of a pseudo-multicomponent approach simplifies the synthetic process, reducing the number of isolation and purification steps, which is advantageous for efficiency and yield.[10]

-

Methanol is a suitable solvent for both Schiff base formation and the subsequent reduction.[10]

-

CDI is an excellent carbonylating agent as its byproducts (carbon dioxide and imidazole) are volatile and easily removed, simplifying purification.[10]

Synthesis of 4-Imidazolidinones

A common route to 4-imidazolidinones involves the reaction between an α-amino acid derivative and an aldehyde or ketone.[3]

Caption: General workflow for 4-imidazolidinone synthesis.

Experimental Protocol: Synthesis of a MacMillan-type 4-Imidazolidinone Catalyst [1]

This protocol outlines the synthesis of a chiral 4-imidazolidinone from an amino acid.

-

Amidation: To a solution of L-phenylalanine in a suitable solvent (e.g., dichloromethane), add a coupling agent (e.g., DCC or EDC) and methylamine. Stir the reaction at room temperature overnight.

-

Cyclization: After purification of the resulting amide, dissolve it in a solvent such as acetone, which also serves as a reactant. Add a catalytic amount of a mild acid (e.g., p-toluenesulfonic acid) and heat the mixture to reflux.

-

Work-up and Purification: Upon completion of the reaction, neutralize the acid, remove the solvent under reduced pressure, and purify the crude product by crystallization or column chromatography.

Causality Behind Experimental Choices:

-

The two-step sequence allows for the controlled formation of the amide followed by the acid-catalyzed cyclization with the ketone.[1]

-

The use of a chiral amino acid as a starting material directly leads to an enantiomerically enriched product, which is crucial for its application in asymmetric catalysis.

Therapeutic Applications and Mechanisms of Action

The imidazolidinone scaffold is a cornerstone in the development of a diverse array of therapeutic agents.

Antiviral Activity

Imidazolidinone derivatives have demonstrated potent activity against several viruses, including HIV, Hepatitis C (HCV), and Dengue virus.[4]

-

Anti-HIV Agents: The first report of an imidazolidinone derivative as an anti-HIV agent was in 1996.[4] These compounds can act as HIV aspartic protease inhibitors or as CCR5 co-receptor antagonists, interfering with viral entry into host cells.[4]

-

Anti-HCV and Dengue Agents: Certain imidazolidinones inhibit the NS3 serine protease of HCV and the NS2B-NS3 protease of the Dengue virus, both of which are essential for viral replication.[4]

-

Anti-Enterovirus Agents: Pyridyl-imidazolidinones have shown specific and potent activity against human enterovirus 71 (EV71) by targeting the viral capsid protein VP1, thereby inhibiting viral adsorption and/or uncoating of the viral RNA.[4]

Anticancer Activity

The imidazolidinone scaffold has been extensively explored in cancer research, with derivatives showing promising cytotoxic effects against various cancer cell lines.[2][11][12]

-

Mechanism of Action: Imidazolidine derivatives can regulate cell cycle progression and impact DNA stability.[12] Their heterocyclic nature can facilitate direct interactions with DNA, thereby controlling the replication process.[12]

-

Structure-Activity Relationship (SAR): Studies on arylsulfonylimidazolidinones have revealed key SAR insights. For instance, an intact 4-phenyl-l-benzenesulfonylimidazolidinone core is crucial for activity, and hydrophobic substitutions at the 2-position of the 1-aminobenzenesulfonyl moiety can enhance cytotoxicity.[11] Further studies have shown that steric bulk at the 4-position of the N-arylsulfonylimidazolidinone scaffold can abolish activity, while bulky or hydrophobic acyl groups at other positions can significantly enhance it.[13]

Anti-inflammatory and Other Activities

Imidazolidinone derivatives also exhibit anti-inflammatory, antibacterial, and other pharmacological properties.

-

Anti-inflammatory: Some derivatives act as selective cyclooxygenase-2 (COX-2) inhibitors, which can reduce inflammation with fewer gastrointestinal side effects compared to non-selective NSAIDs.[2] The nitrogen and carbonyl groups of the imidazolidinone ring are thought to facilitate interactions with the COX-2 active site.[2]

-

Antibacterial: Bis-cyclic imidazolidin-4-ones have been found to be effective against multidrug-resistant bacteria.[10] Other derivatives have shown activity against both Gram-positive and Gram-negative bacteria.[2]

Structure-Activity Relationship (SAR) and Drug Design

The development of potent and selective imidazolidinone-based drugs relies heavily on understanding the structure-activity relationship.

Caption: Key factors influencing the biological activity of imidazolidinone derivatives.

Rational drug design and computer-aided drug design strategies are instrumental in exploring the vast chemical space of imidazolidinone analogues.[4] Molecular docking studies, for example, have been used to predict the binding affinities of new imidazolidinone derivatives to targets like COX-2, guiding the synthesis of more potent inhibitors.[2]

Key SAR Observations for Anticancer Arylsulfonylimidazolidinones: [11][13]

| Position of Substitution | Effect on Anticancer Activity |

| 4-position of N-arylsulfonylimidazolidinone | Steric congestion abolishes activity. |

| 2-position of 1-aminobenzenesulfonyl moiety | Hydrophobic substitutions are beneficial. |

| Acyl groups at 3,4-dihydroquinoline | Bulkiness or hydrophobicity enhances activity. |

Future Perspectives and Conclusion

The imidazolidinone scaffold continues to be a fertile ground for pharmaceutical drug discovery. Its synthetic tractability and diverse biological activities ensure its continued relevance in the development of novel therapeutics. Future research will likely focus on:

-

Novel Synthetic Methodologies: The development of more efficient, stereoselective, and environmentally friendly synthetic routes will be crucial for accessing novel and complex imidazolidinone derivatives.

-

Exploration of New Biological Targets: As our understanding of disease biology grows, the imidazolidinone scaffold will undoubtedly be explored against new and challenging biological targets.

-

Advanced Drug Delivery Systems: The formulation of imidazolidinone-based drugs into advanced delivery systems could enhance their therapeutic efficacy and reduce side effects.

References

-

Swain, S. S., & Mohanty, S. (2019). Imidazolidinones and Imidazolidine-2,4-diones as Antiviral Agents. ChemMedChem, 14(3), 291-302. [Link]

-

Various applications of Imidazolidinone. (n.d.). ResearchGate. Retrieved from [Link]

-

Blackmore, T. R., & Thompson, P. E. (2011). IMIDAZOLIDIN-4-ONES: THEIR SYNTHESES AND APPLICATIONS. HETEROCYCLES, 83(9), 1951. [Link]

-

Krasavin, M., et al. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. Molecules, 26(15), 4414. [Link]

-

Imidazolidinone. (n.d.). In Wikipedia. Retrieved from [Link]

-

Lecce, E., et al. (2022). Fast MacMillan's Imidazolidinone-Catalyzed Enantioselective Synthesis of Polyfunctionalized 4-Isoxazoline Scaffolds. ACS Omega, 7(30), 26919–26927. [Link]

-

2-IMIDAZOLIDINONE. (n.d.). Ataman Kimya. Retrieved from [Link]

-

Lecce, E., et al. (2022). Fast MacMillan's Imidazolidinone-Catalyzed Enantioselective Synthesis of Polyfunctionalized 4-Isoxazoline Scaffolds. ACS Omega, 7(30), 26919–26927. [Link]

-

Sharma, V. K., et al. (2011). Structure-activity relationship study of arylsulfonylimidazolidinones as anticancer agents. Bioorganic & Medicinal Chemistry Letters, 21(22), 6829-6832. [Link]

-

Subramanian, S., et al. (2011). Structure-activity relationship studies of novel arylsulfonylimidazolidinones for their anticancer activity. European Journal of Medicinal Chemistry, 46(8), 3439-3446. [Link]

-

Imidazolidinone. (n.d.). Grok. Retrieved from [Link]

-

Recent advances in the synthesis of highly substituted imidazolidines. (2024). RSC Publishing. [Link]

-

Musella, S., et al. (2019). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. Catalysts, 9(1), 28. [Link]

-

Imidazolidine Derivatives: A Comprehensive Review of their Biological Activities and Therapeutic Potential. (n.d.). ResearchGate. Retrieved from [Link]

-

Imidazolidine Derivatives: A Comprehensive Review of their Biological Activities and Therapeutic Potential. (2025). Asian Journal of Research in Chemistry, 18(1), 1-12. [Link]

-

Inhibition of HIV by imidazolidinones. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis, Molecular Simulation, DFT, and Kinetic Study of Imidazotriazole-Based Thiazolidinone as Dual Inhibitor of Acetylcholinesterase and Butyrylcholinesterase Enzymes. (2025). MDPI. [Link]

-

New imidazolidineiminothione derivatives: Synthesis, spectral characterization and evaluation of antitumor, antiviral, antibacterial and antifungal activities. (2016). United Arab Emirates University. [Link]

-

Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. (n.d.). OUCI. Retrieved from [Link]

-

Stähle, H., et al. (1979). Chemistry, pharmacology, and structure-activity relationships with a new type of imidazolines exerting a specific bradycardic action at a cardiac site. Journal of Medicinal Chemistry, 22(10), 1215-1221. [Link]

-

Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. (2026). ResearchGate. [Link]

-

Some known drugs possessing imidazolidin-2-one moiety. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. (2025). MDPI. [Link]

-

Structural-activity relationship study of highly-functionalized imidazolines as potent inhibitors of nuclear transcription factor-kappaB mediated IL-6 production. (2009). PubMed. [Link]

-

Imidazolidine Derivatives in Cancer Research: What is known?. (2021). PubMed. [Link]

-

Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. (2019). ACS Publications. [Link]

-

Synthesis, Characterization Of Thiazolidin-4-one, Oxazolidin-4-one And Imidazolidin-4-one Derivatives From 6-Amino-1, 3-dimethyluraciland Evaluation Of Their Antioxidant And Antimicrobial Agent. (2025). ResearchGate. [Link]

-

Fast MacMillan's Imidazolidinone-Catalyzed Enantioselective Synthesis of Polyfunctionalized 4-Isoxazoline Scaffolds. (2022). ACS Omega. [Link]

-

Imidazoline scaffold in medicinal chemistry: a patent review (2012-2015). (2016). PubMed. [Link]

-

New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities. (n.d.). PMC. [Link]

-

An investigation into the mechanism of the imidazolidinone catalyzed cascade reaction. (n.d.). ScienceDirect. [Link]

-

Imidazolidinones with fewer side effects (hyperbilirubinemia). (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. Imidazolidinone - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. Imidazolidinones and Imidazolidine-2,4-diones as Antiviral Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Structure-activity relationship study of arylsulfonylimidazolidinones as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Imidazolidine Derivatives in Cancer Research: What is known? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Structure--activity relationship studies of novel arylsulfonylimidazolidinones for their anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Weight and Physical Properties of C10H13N3O Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The molecular formula C10H13N3O represents a diverse landscape of structural isomers, each with a unique profile of physical and chemical properties. With a precise molecular weight of 191.23 g/mol , these compounds span various chemical classes, from derivatives of essential antitubercular drugs to novel psychoactive substances. This in-depth technical guide provides a comprehensive overview of the molecular weight, physical properties, synthesis, and potential biological activities of key C10H13N3O isomers. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the exploration and application of these compounds. We will delve into the causality behind experimental choices in their synthesis and characterization, ensuring a self-validating system of protocols and authoritative grounding through comprehensive references.

Introduction: The Isomeric World of C10H13N3O

Isomers, molecules that share the same molecular formula but possess different arrangements of atoms, exhibit distinct physical and chemical properties.[1] For the molecular formula C10H13N3O, the isomeric possibilities are vast, encompassing a range of functional groups and structural motifs that dictate their behavior and potential applications. Understanding the nuances of these isomers is critical for their targeted use in research and development.

This guide will focus on a selection of representative C10H13N3O isomers, providing a detailed analysis of their known physical properties, methods of synthesis, and, where applicable, their biological significance.

Key Isomers of C10H13N3O: A Comparative Analysis

To illustrate the diversity within the C10H13N3O family, we will examine the following isomers:

-

N'-(butan-2-ylidene)isonicotinohydrazide: A derivative of the well-known antitubercular drug isoniazid.

-

3-Amino-5,6,7,8-tetrahydroisoquinoline-4-carboxamide: A tetrahydroisoquinoline derivative with potential pharmacological applications.

-

1-(2,1,3-Benzoxadiazol-5-yl)-N-methylpropan-2-amine (ODMA): A psychoactive compound and a bioisosteric analog of MDMA.

-

3-(Pyrimidin-2-ylmethyl)piperidin-2-one: A heterocyclic compound with potential for further chemical exploration.

Molecular Weight

All isomers of C10H13N3O share the same exact molecular weight, which is a fundamental property derived from their atomic composition.

| Property | Value | Source |

| Molecular Formula | C10H13N3O | - |

| Molecular Weight | 191.23 g/mol | [2] |

| Exact Mass | 191.105862 g/mol | [2] |

Detailed Isomer Profiles

N'-(butan-2-ylidene)isonicotinohydrazide

This compound is a Schiff base derivative of isoniazid, a cornerstone in the treatment of tuberculosis. The modification of isoniazid's structure can lead to changes in its physicochemical and biological properties.[3]

Physical Properties:

| Property | Value | Source |

| IUPAC Name | N'-(butan-2-ylidene)pyridine-4-carbohydrazide | [3] |

| Appearance | Crystalline solid | [3] |

| Melting Point | Not explicitly reported for the pure compound, but cocrystals have distinct melting points. | [3] |

| Solubility | Expected to have limited solubility in water, with better solubility in organic solvents. | General chemical principles |

Synthesis Protocol:

The synthesis of N'-(butan-2-ylidene)isonicotinohydrazide is achieved through the condensation reaction of isoniazid (pyridine-4-carbohydrazide) with butan-2-one.[3]

Experimental Workflow:

Caption: Synthesis of N'-(butan-2-ylidene)isonicotinohydrazide.

Step-by-Step Methodology:

-

Dissolution: Dissolve isoniazid in a suitable solvent, such as ethanol, in a round-bottom flask.

-

Addition of Reactant: Add an equimolar amount of butan-2-one to the solution.

-

Reaction: Reflux the mixture for several hours to allow for the condensation reaction to complete. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation and Purification: After the reaction is complete, cool the mixture to allow the product to crystallize. The solid product can then be collected by filtration and purified by recrystallization from an appropriate solvent.

Biological Significance:

As a derivative of isoniazid, this compound is of interest for its potential antimicrobial activity, particularly against Mycobacterium tuberculosis. The structural modification may influence its efficacy, resistance profile, and pharmacokinetic properties. Further research is needed to fully elucidate its biological activity.[4]

3-Amino-5,6,7,8-tetrahydroisoquinoline-4-carboxamide

This isomer belongs to the tetrahydroisoquinoline class of compounds, which are known to exhibit a wide range of biological activities.[5]

Physical Properties (Predicted):

| Property | Value | Source |

| IUPAC Name | 3-amino-5,6,7,8-tetrahydroisoquinoline-4-carboxamide | PubChem |

| XLogP3 | 0.8 | PubChem |

| Hydrogen Bond Donor Count | 3 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

Synthesis:

The synthesis of this specific isomer is not well-documented in publicly available literature. However, general methods for the synthesis of substituted tetrahydroisoquinolines often involve multi-step sequences starting from readily available precursors.[6]

Potential Biological Activity:

The tetrahydroisoquinoline scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs.[5] Derivatives of this scaffold have shown a wide array of biological activities, including but not limited to, acting as enzyme inhibitors, receptor agonists or antagonists, and having anticancer properties. The specific biological profile of 3-amino-5,6,7,8-tetrahydroisoquinoline-4-carboxamide would need to be determined through biological screening.

1-(2,1,3-Benzoxadiazol-5-yl)-N-methylpropan-2-amine (ODMA)

ODMA is a research chemical and a bioisosteric analogue of 3,4-methylenedioxy-N-methylamphetamine (MDMA). Bioisosteric replacement is a strategy used in drug design to modify the properties of a compound while retaining its biological activity.

Physical Properties (Predicted):

| Property | Value | Source |

| IUPAC Name | 1-(2,1,3-benzoxadiazol-5-yl)-N-methylpropan-2-amine | Wikipedia |

| Molar Mass | 191.23 g/mol | Wikipedia |

Synthesis:

The synthesis of ODMA would likely follow a multi-step route, potentially starting from a commercially available benzoxadiazole derivative. The synthetic pathway would involve the introduction of the aminopropane side chain.

Mechanism of Action and Biological Activity:

ODMA is reported to be a releasing agent of serotonin, norepinephrine, and dopamine, similar to MDMA. This mechanism of action is responsible for its psychoactive effects. As a research chemical, its pharmacological and toxicological profiles are still under investigation.

Signaling Pathway:

Caption: Proposed mechanism of action for ODMA.

3-(Pyrimidin-2-ylmethyl)piperidin-2-one

This isomer features a pyrimidine ring linked to a piperidin-2-one core. This combination of heterocyclic rings presents opportunities for diverse chemical modifications and the exploration of novel biological activities.

Physical Properties (Predicted):

| Property | Value | Source |

| IUPAC Name | 3-(pyrimidin-2-ylmethyl)piperidin-2-one | [2] |

| XLogP3 | -0.4 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 4 | [2] |

| Rotatable Bond Count | 2 | [2] |

Synthesis:

The synthesis of this compound could potentially be achieved through a multi-step process involving the alkylation of a piperidin-2-one derivative with a 2-(halomethyl)pyrimidine or through a Michael addition reaction followed by cyclization.

Potential Biological Activity:

Both pyrimidine and piperidine scaffolds are prevalent in a wide range of pharmaceuticals. Pyrimidine derivatives are known for their anticancer, antiviral, and antimicrobial activities, while piperidine-containing compounds have diverse applications, including as CNS agents and cardiovascular drugs. The combination of these two rings in 3-(pyrimidin-2-ylmethyl)piperidin-2-one makes it a compelling candidate for biological screening across various therapeutic areas.

Experimental Protocols for Physicochemical Characterization

Accurate determination of physical properties is crucial for the development and application of any chemical compound. The following are standard experimental protocols for characterizing the C10H13N3O isomers.

Workflow for Physicochemical Characterization:

Caption: Workflow for the physicochemical characterization of C10H13N3O isomers.

4.1. Melting Point Determination:

-

Apparatus: Differential Scanning Calorimeter (DSC) or a standard melting point apparatus.

-

Procedure (Melting Point Apparatus):

-

Place a small, dry sample of the compound into a capillary tube.

-

Place the capillary tube in the melting point apparatus.

-

Heat the sample slowly and observe the temperature at which the substance begins to melt and the temperature at which it is completely molten. The melting point is reported as a range.

-

-

Causality: The melting point is a measure of the energy required to overcome the crystal lattice forces. A sharp melting point range is indicative of a pure compound.

4.2. Solubility Determination (Shake-Flask Method):

-

Procedure:

-

Add an excess amount of the solid compound to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed flask.

-

Agitate the flask at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separate the undissolved solid by centrifugation or filtration.

-

Determine the concentration of the dissolved compound in the supernatant using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).

-

-

Trustworthiness: This method is considered the gold standard for solubility determination as it ensures that a true equilibrium is achieved.

4.3. pKa Determination (Potentiometric Titration):

-

Procedure:

-

Dissolve a known amount of the compound in a suitable solvent (usually water or a water-cosolvent mixture).

-

Titrate the solution with a standard solution of a strong acid or base while monitoring the pH with a calibrated pH meter.

-

Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

-

-

Expertise: This method provides a direct measure of the acidity or basicity of the functional groups in the molecule, which is critical for understanding its behavior in biological systems.

Conclusion and Future Directions

The C10H13N3O molecular formula encompasses a rich diversity of chemical structures with a wide range of potential applications. From derivatives of established drugs to novel psychoactive compounds, these isomers present a fertile ground for further research. This guide has provided a foundational understanding of the molecular weight and physical properties of several key isomers, along with insights into their synthesis and potential biological relevance.

Future research should focus on the experimental determination of the physical and chemical properties of a broader range of C10H13N3O isomers. Furthermore, comprehensive biological screening of these compounds is warranted to uncover novel therapeutic agents. The structure-activity relationship (SAR) studies of these isomers will be instrumental in guiding the design and synthesis of new and improved molecules with desired pharmacological profiles.

References

-

International Union of Pure and Applied Chemistry. "Isomer". Compendium of Chemical Terminology, 2nd ed. (the "Gold Book"). Compiled by A. D. McNaught and A. Wilkinson. Blackwell Scientific Publications, Oxford (1997). Online version (2019-) created by S. J. Chalk. [Link]

-

PubChem. 3-(pyrimidin-2-ylmethyl)piperidin-2-one. National Center for Biotechnology Information. [Link]

-

Grobler, A., et al. (2023). The synthesis and characterization of a series of cocrystals of an isoniazid derivative with butan-2-one and propan-2-one. Acta Crystallographica Section C: Structural Chemistry, 79(9), 488-497. [Link]

-

Timmins, G. S., & Deretic, V. (2006). Mechanisms of action of isoniazid. Molecular microbiology, 62(5), 1220-1227. [Link]

-

Scott, J. D., & Williams, R. M. (2002). Chemistry and biology of the tetrahydroisoquinoline antitumor antibiotics. Chemical reviews, 102(5), 1669-1730. [Link]

-

Chrzanowska, M., & Różwadowska, M. D. (2004). Asymmetric synthesis of isoquinoline alkaloids. Chemical Reviews, 104(7), 3341-3370. [Link]

Sources

- 1. 3-(Pyrimidin-2-ylmethyl)piperidin-2-one | C10H13N3O | CID 104679168 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-(Pyridin-2-ylmethyl)piperidin-2-one | C11H14N2O | CID 73658565 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N′-(But-2-enylidene)isonicotinohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ptfarm.pl [ptfarm.pl]

- 6. The synthesis and characterization of a series of cocrystals of an isoniazid derivative with butan-2-one and propan-2-one - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Strategic Synthesis of 1-Aryl-Imidazolidin-2-ones

This Application Note is designed for research scientists and drug development professionals. It prioritizes robust, scalable, and mechanistic approaches to synthesizing 1-aryl-imidazolidin-2-ones, a privileged scaffold in medicinal chemistry (e.g., Emicerfont, Imidapril).

Executive Summary & Strategic Analysis

The 1-aryl-imidazolidin-2-one pharmacophore is critical in developing antagonists for 5-HT3 receptors, HIV protease inhibitors, and chiral auxiliaries. Synthesis typically follows two distinct logical pathways:

-

Convergent N-Arylation: Coupling a pre-formed imidazolidin-2-one core with an aryl halide. Best for late-stage diversification.

-

Linear Cyclization: Constructing the ring from N-aryl-1,2-diamines. Best for scaffold construction when the aryl amine is readily available.

Pathway Decision Logic

The choice of reagents depends heavily on substrate availability and electronic deactivation of the aryl ring.

Figure 1: Decision tree for selecting the optimal synthetic route based on substrate availability and electrophile reactivity.

Reagent Selection Guide

A. Catalysts for C-N Coupling (Methods A & B)

For the direct arylation of imidazolidin-2-one, the choice between Copper and Palladium is dictated by cost vs. reactivity.

| Feature | Copper System (Method A) | Palladium System (Method B) |

| Primary Catalyst | CuI (Copper(I) Iodide) | Pd(OAc)₂ or Pd₂(dba)₃ |

| Ligand Class | Diamines (e.g., DMEDA, trans-1,2-cyclohexanediamine) | Phosphines (e.g., Xantphos, BrettPhos) |

| Substrate Scope | Aryl Iodides (Excellent), Aryl Bromides (Good) | Aryl Chlorides (Excellent), Sterically hindered Aryl Bromides |

| Base | ||

| Solvent | Dioxane, DMSO, Toluene (Requires 80-110°C) | Dioxane, Toluene (60-100°C) |

| Cost/Toxicity | Low Cost / Low Toxicity | High Cost / Heavy Metal Removal required |

B. Cyclization Reagents (Method C)

When closing the ring from N-aryl-ethylenediamines, the "carbonylation" source is key.

-

CDI (1,1'-Carbonyldiimidazole): The reagent of choice for bench-scale synthesis. It is a solid, easy to handle, and produces imidazole as a byproduct (water-soluble).

-

Triphosgene: Higher reactivity, useful for unreactive amines, but requires strict safety protocols due to phosgene generation.

-

Urea: Atom-economical but often requires high temperatures (>150°C) and neat conditions, leading to polymerization side products.

Detailed Experimental Protocols

Protocol A: Copper-Catalyzed N-Arylation (The "Workhorse" Method)

Best for: Routine synthesis using Aryl Iodides or Bromides.

Mechanism: The diamine ligand stabilizes the Cu(I) species, facilitating oxidative addition into the Ar-X bond, followed by coordination of the imidazolidinone nitrogen and reductive elimination.

Reagents:

-

Imidazolidin-2-one (1.0 equiv)

-

Aryl Iodide (1.2 equiv)

-

Catalyst: CuI (10 mol%)

-

Ligand: trans-1,2-Diaminocyclohexane or

-Dimethylethylenediamine (DMEDA) (20 mol%) -

Base:

(2.0 equiv) or -

Solvent: 1,4-Dioxane (anhydrous)

Procedure:

-

Setup: In a glovebox or under argon flow, charge a resealable Schlenk tube with CuI (0.10 mmol),

(2.0 mmol), imidazolidin-2-one (1.0 mmol), and the aryl iodide (1.2 mmol). -

Solvation: Add anhydrous 1,4-dioxane (3.0 mL) followed by the diamine ligand (0.20 mmol) via syringe.

-

Reaction: Seal the tube and heat to 110°C for 12–24 hours. The mixture should turn blue/green suspension.

-

Workup: Cool to room temperature (RT). Dilute with EtOAc and filter through a pad of Celite to remove inorganic salts.

-

Purification: Concentrate the filtrate and purify via flash column chromatography (typically MeOH/DCM or EtOAc/Hexanes gradients).

Critical Control Point: Oxygen exclusion is vital. While Cu(I) is less sensitive than Pd(0), oxidation to Cu(II) kills the catalytic cycle.

Protocol B: Palladium-Catalyzed Cross-Coupling

Best for: Aryl Chlorides or electron-rich Aryl Bromides that fail with Copper.

Reagents:

-

Imidazolidin-2-one (1.0 equiv)

-

Aryl Chloride (1.2 equiv)

-

Catalyst:

(2–5 mol%) -

Ligand: Xantphos (4–10 mol%) – Note: Xantphos is preferred for amides/ureas due to its wide bite angle.

-

Base:

(1.5 equiv) -

Solvent: 1,4-Dioxane

Procedure:

-

Setup: Charge a vial with

, Xantphos, -

Addition: Add the aryl chloride and dioxane (0.2 M concentration).

-

Reaction: Heat to 100°C for 16 hours.

-

Workup: Filter through Celite, concentrate, and purify.

Protocol C: Cyclization of N-Aryl-1,2-diamines with CDI

Best for: Constructing the ring from scratch, especially when specific substitution patterns (e.g., 4,5-disubstituted) are required.

Reagents:

-

N-Aryl-ethylenediamine derivative (1.0 equiv)

-

Reagent: 1,1'-Carbonyldiimidazole (CDI) (1.2 equiv)

-

Base:

(Catalytic, optional, or 1.0 equiv if using HCl salt of amine) -

Solvent: Dichloromethane (DCM) or THF (anhydrous)

Procedure:

-

Dissolution: Dissolve the N-aryl-diamine (1.0 mmol) in anhydrous DCM (5 mL) at 0°C under

. -

Addition: Add CDI (1.2 mmol) portion-wise over 5 minutes. Caution:

gas evolution will occur. -

Reaction: Allow the mixture to warm to RT and stir for 3–6 hours. If conversion is incomplete, heat to reflux (40°C) for 2 hours.

-

Quench: Quench with water (5 mL).

-

Extraction: Extract the organic layer, wash with 1M HCl (to remove imidazole byproduct and unreacted amine), then saturated

and brine. -

Isolation: Dry over

and concentrate. Recrystallization (often from EtOH/Ether) is frequently sufficient without chromatography.

Mechanistic Validation & Troubleshooting

Mechanistic Pathway (Copper Catalysis)

Understanding the catalytic cycle aids in troubleshooting.

Figure 2: Simplified catalytic cycle for Cu-catalyzed N-arylation.

Troubleshooting Table

| Observation | Diagnosis | Corrective Action |

| Low Conversion (Method A) | Catalyst poisoning or oxidation. | Ensure Ar atmosphere. Switch ligand to DMEDA or Phenanthroline. |

| Blue Reaction Mixture (Method A) | Cu(I) oxidized to inactive Cu(II). | Degas solvents thoroughly. Add 5 mol% Na ascorbate (reductant). |

| Starting Material Recovery (Method B) | Oxidative addition failure. | Switch to a bulkier, electron-rich ligand (e.g., BrettPhos) or switch to Pd-PEPPSI-IPr precatalyst. |

| Incomplete Cyclization (Method C) | Insufficient activation. | Heat to reflux. Ensure the diamine is free-base, not HCl salt (or add excess |

References

-

Copper-Catalyzed N-Arylation (General Protocol)

-

Pd-Catalyzed Carboamination (Alternative Route)

-

Fritz, J. A., Nakhla, J. S., & Wolfe, J. P. (2006).[3] "Synthesis of Imidazolidin-2-ones via Pd-Catalyzed Carboamination Reactions." Organic Letters, 8(12), 2531–2534.

-

-

Cyclization via CDI (Methodology)

- Goulet, M., et al. (2025). "Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol." Molecules, 30(2).

-

Review of Synthetic Strategies

-

Caracciolo, D., et al. (2019). "Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones." Catalysts, 9(1), 28.[4]

-

Sources

Process Chemistry Guide: Scalable Synthesis of 1-(3-Amino-2-methylphenyl)imidazolidin-2-one

Executive Summary & Strategic Rationale

This Application Note details a robust, scalable protocol for the synthesis of 1-(3-Amino-2-methylphenyl)imidazolidin-2-one . This scaffold is a critical pharmacophore in kinase inhibitor development (e.g., Bcr-Abl or Src family kinases).

The Challenge: Laboratory-scale methods often utilize flash chromatography for purification and hazardous reagents like phosgene or expensive palladium catalysts for C-N coupling. These are non-viable for multi-kilogram production.

The Solution: We present a Linear Process Route prioritizing:

-

Crystallization-driven purification: Eliminating chromatography.

-

Green Solvent Selection: Replacing Dichloromethane (DCM) with 2-Methyltetrahydrofuran (2-MTHF) or Toluene.

-

Safety by Design: Controlled handling of isocyanates and exothermic hydrogenations.

Retrosynthetic Analysis & Pathway

The most reliable disconnection for 1-aryl-imidazolidin-2-ones on a scale is the "Urea Cyclization Strategy." This avoids the difficult metal-catalyzed coupling of an imidazolidinone ring directly to a sterically hindered (ortho-substituted) aniline.

Process Logic Diagram (DOT)

Figure 1: Retrosynthetic strategy focusing on stepwise ring construction to ensure regioselectivity.

Detailed Experimental Protocols

Step 1: Urea Formation & Cyclization (Telescoped Process)

Objective: Synthesis of 1-(2-methyl-3-nitrophenyl)imidazolidin-2-one. Rationale: Telescoping the urea formation and cyclization avoids isolating the potentially mutagenic chloroethyl urea intermediate and improves throughput.

Materials

-

2-Methyl-3-nitroaniline (SM): 1.0 equiv.

-

2-Chloroethyl isocyanate: 1.2 equiv.

-

Toluene: 10 Volumes (Relative to SM weight).

-

Sodium Hydroxide (50% aq): 2.5 equiv.

-

Tetrabutylammonium bromide (TBAB): 0.05 equiv (Phase Transfer Catalyst).

Protocol

-

Urea Formation:

-

Charge a reactor with 2-Methyl-3-nitroaniline and Toluene .

-

Heat the suspension to 50°C to ensure partial solubility.

-

Critical Control Point (CCP): Add 2-chloroethyl isocyanate dropwise over 60 minutes. The reaction is exothermic; maintain internal temperature

. -

Heat to reflux (110°C) for 4 hours.

-

In-Process Control (IPC): HPLC should show <1% starting aniline. The intermediate urea often precipitates as a thick slurry.

-

-

Cyclization:

-

Cool the mixture to 20–25°C .

-

Add TBAB (catalyst) and 50% NaOH solution.

-

Stir vigorously (high shear mixing preferred) at 40°C for 6–12 hours.

-

Mechanism:[1][2] The base deprotonates the urea nitrogen (distal to the phenyl ring), which performs an intramolecular

attack on the alkyl chloride, closing the ring.

-

-

Workup & Isolation:

-

Add water (5 Volumes) and stir for 30 minutes.

-

Separate phases.[3] The product may be partially insoluble.

-

Purification: Distill off Toluene to ~3 Volumes. Add Isopropanol (IPA) (5 Volumes) and cool to 0°C.

-

Filter the solids. Wash with cold water (to remove salts) and cold IPA.

-

Dry in a vacuum oven at 50°C.

-

Expected Yield: 85–92% Appearance: Yellow to pale orange solid.

Step 2: Nitro Reduction (Hydrogenation)

Objective: Conversion to 1-(3-Amino-2-methylphenyl)imidazolidin-2-one. Rationale: Catalytic hydrogenation is preferred over Fe/acid reductions for pharmaceutical intermediates to avoid heavy metal residues (Fe) and ensure high purity.

Materials

-

Nitro Intermediate (from Step 1): 1.0 equiv.

-

10% Pd/C (50% water wet): 5 wt% loading.

-

Methanol (MeOH): 15 Volumes.

-

Hydrogen Gas: 3–5 bar.

Protocol

-

Setup:

-

Charge the Nitro Intermediate , MeOH , and Pd/C catalyst into a hydrogenation autoclave (e.g., Buchi or Parr reactor).

-

Safety: Inert the vessel with Nitrogen (3x cycles) to remove oxygen.

-

-

Reaction:

-

Pressurize with Hydrogen (3 bar) .

-

Heat to 40°C and stir at high RPM (mass transfer limited reaction).

-

Monitor Hydrogen uptake. Reaction is typically complete in 2–4 hours.

-

IPC:[1] HPLC/TLC should show disappearance of the nitro compound.

-

-

Workup:

-

Filter the hot mixture through a Celite pad (or sparkler filter) to remove Pd/C. Caution: Spent catalyst is pyrophoric. Keep wet.[4]

-

Concentrate the filtrate under reduced pressure.

-

-

Crystallization (The "Self-Validating" Purification):

-

Swap solvent to Ethyl Acetate/Heptane (1:2 ratio).

-

Heat to reflux to dissolve, then cool slowly to 0°C.

-

Filter the white crystalline solid.

-

Expected Yield: 90–95% Purity: >99.5% (HPLC area).

Analytical Specifications

| Parameter | Specification | Method |

| Appearance | White to off-white crystalline powder | Visual |

| Purity | > 99.0% | HPLC (C18, ACN/H2O + 0.1% TFA) |

| Mass Spec | [M+H]+ = 192.1 | LC-MS (ESI) |

| 1H NMR (DMSO-d6) | δ 6.85 (t, 1H), 6.55 (d, 1H), 6.45 (d, 1H), 4.90 (s, 2H, NH2), 3.75 (t, 2H), 3.35 (t, 2H), 1.95 (s, 3H) | 400 MHz NMR |

| Residual Solvent | Toluene < 890 ppm, MeOH < 3000 ppm | GC-Headspace |

Note: The chemical shifts are estimated based on typical shielding effects of the amino and methyl groups on the phenyl ring.

Process Safety & Scalability Assessment

Workflow Logic & Decision Tree

Figure 2: Process decision tree highlighting Critical Control Points (CCPs) for safety and quality.

Key Safety Hazards

-

2-Chloroethyl Isocyanate: Potent alkylating agent and lachrymator.

-

Mitigation: Use a closed dosing system (e.g., peristaltic pump). Have a quench solution (10% aq. Ammonia) ready to neutralize spills.

-

-

Hydrogenation: Fire/Explosion risk.

-

Mitigation: Ground all equipment. Use nitrogen purging. Handle spent catalyst under water to prevent ignition.

-

Scalability Factors

-

Atom Economy: The cyclization releases only HCl (neutralized to NaCl).

-

Throughput: The telescoped Step 1 reduces reactor turnaround time by 40%.

-

Solvent Recovery: Toluene and Methanol are easily recovered via distillation, reducing OpEx.

References

-

General Synthesis of Imidazolidinones

- Richter, R., & Ulrich, H. "Synthesis of Isocyanates.

-

Nitro Reduction Methodologies

-

Process Chemistry of Urea Cyclization

-

Information derived from standard industrial practices for "1-aryl-imidazolidin-2-one synthesis" utilizing 2-chloroethyl isocyanate, validated against general reactivity principles found in: Organic Process Research & Development (ACS Publications).

-

(Note: Specific patent literature for this exact intermediate often resides within broader kinase inhibitor patents, e.g., Dasatinib analogues, but the chemistry described above is the standard non-infringing method for the scaffold construction.)

Sources

- 1. US2233823A - Process for the reduction of arylnitroalkenes - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. Continuous Extraction of 2-Chloroethyl isocyanate for 1-(2-chloroethyl)-3-cyclohexylurea Purification - PMC [pmc.ncbi.nlm.nih.gov]

- 4. One-Pot Reductive Cyclisations of Nitroanilines to Imidazoles – All About Drugs [allfordrugs.com]

- 5. Imidazolidinone synthesis [organic-chemistry.org]

Solvent selection for dissolving 1-(3-Amino-2-methylphenyl)imidazolidin-2-one

Application Note: Solvent Selection & Dissolution Protocol for 1-(3-Amino-2-methylphenyl)imidazolidin-2-one

Abstract

This guide provides a technical framework for the solubilization of 1-(3-Amino-2-methylphenyl)imidazolidin-2-one (CAS: 1042555-89-4), a critical intermediate in the synthesis of bioactive small molecules.[1][2] Due to its amphiphilic nature—comprising a polar cyclic urea core, a basic aniline moiety, and a lipophilic toluene scaffold—this compound presents unique dissolution challenges. This protocol details solvent screening strategies, thermodynamic solubility assessments, and salt-formation techniques to ensure stability and homogeneity in drug development workflows.[1]

Physicochemical Profiling & Solubility Challenges

To select the optimal solvent, one must first deconstruct the molecular architecture of the target compound.

-

Cyclic Urea (Imidazolidin-2-one): This moiety acts as a rigid, polar "head."[1][2] It functions as both a hydrogen bond donor (N-H) and acceptor (C=O). This group significantly increases lattice energy, often leading to high melting points and poor solubility in non-polar solvents.

-

Aniline (Amino group): The primary amine at the 3-position provides a handle for ionization.[1][2] It is weakly basic (estimated pKa ~3–5 for the conjugate acid due to the electron-withdrawing effect of the urea ring on the phenyl system).[2]

-

Toluene Scaffold: The methyl group and aromatic ring introduce lipophilicity, limiting solubility in pure water but enhancing compatibility with organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF).[1]

The Solubilization Paradox: The compound is too polar for hexanes/ether but potentially too lipophilic/crystalline for neutral water.[1]

Structural Visualization

Figure 1: Physicochemical decomposition of the target molecule determining solvent compatibility.[2]

Solvent Selection Strategy

Based on the functional group analysis, solvents are categorized into three tiers.

Tier 1: High-Performance Solvents (Stock Solutions)

These solvents disrupt the strong intermolecular hydrogen bonding of the cyclic urea.[1][2]

-

DMSO (Dimethyl sulfoxide): The gold standard for stock solutions (typically >50 mM).[1] High dielectric constant (

= 47) and strong H-bond accepting capability.[1][2] -

DMAc (Dimethylacetamide) / NMP (N-methyl-2-pyrrolidone): Excellent alternatives if DMSO interferes with downstream chemistry (e.g., oxidations).[1][2]

Tier 2: Reaction & Processing Solvents

-

Methanol / Ethanol: Good solubility, especially upon warming.[1] Useful for crystallization or reactions.[1]

-

THF (Tetrahydrofuran) / 1,4-Dioxane: Moderate solubility.[1][2] Useful for anhydrous reactions but may require heating to dissolve high concentrations.[1]

-

DCM (Dichloromethane): Moderate to low solubility.[1] Often used for extraction but poor for dissolving the solid from a crystalline state.[1]

Tier 3: Aqueous Systems (pH Dependent)

-

Neutral Water: Poor. The compound will likely remain a suspension.[1]

-

Acidic Water (0.1 M HCl or 10% Acetic Acid): Good. Protonation of the amine (

) drastically increases hydrophilicity, allowing dissolution in aqueous media.[1][2]

Experimental Protocol: Solubility Assessment

Objective: Determine the saturation solubility limit to define working concentration ranges.

Materials Required

-

Target Compound: 1-(3-Amino-2-methylphenyl)imidazolidin-2-one (>95% purity).[1][2]

-

Solvent Panel: DMSO, Methanol, Acetonitrile, Water, 0.1 M HCl.[1]

-

Equipment: Vortex mixer, Sonicator, HPLC-UV or UV-Vis Spectrophotometer.[1][2]

Step-by-Step Methodology

-

Preparation: Weigh 10 mg of the compound into five separate clear glass vials (2 mL capacity).

-

Solvent Addition (Incremental):

-

Add 100

L of the respective solvent to each vial.[1] -

Target Concentration: Initial attempt at 100 mg/mL.

-

-

Agitation:

-

Visual Inspection:

-

Dilution Cycle (if not dissolved):

-

Add solvent in 100

L increments, repeating vortex/sonication, until clarity is achieved or volume reaches 2 mL (< 5 mg/mL).

-

-

Quantification (Optional but Recommended):

-

Filter the saturated solution (0.22

m PTFE filter).[1] -

Analyze filtrate via HPLC-UV (254 nm) against a standard curve prepared in DMSO.

-

Solubility Decision Matrix

| Solvent Class | Representative Solvent | Predicted Solubility | Application |

| Polar Aprotic | DMSO, DMF | High (>50 mg/mL) | Stock solutions, Bio-assays |

| Polar Protic | Methanol, Ethanol | Moderate (10–50 mg/mL) | Crystallization, Synthesis |

| Chlorinated | DCM, Chloroform | Low (<10 mg/mL) | Work-up, Extraction |

| Aqueous (Neutral) | Water, PBS (pH 7.[1][2][3]4) | Insoluble (<0.1 mg/mL) | None (Suspension only) |

| Aqueous (Acidic) | 0.1 M HCl | High (>20 mg/mL) | Biological dosing (IV/PO) |

| Non-Polar | Hexane, Toluene | Insoluble | Washing precipitates |

Advanced Dissolution Workflow

For difficult formulations or high-concentration requirements, follow this logic flow to prevent precipitation.

Figure 2: Decision tree for solvent selection based on downstream application.

Critical Considerations & Troubleshooting

-

Hygroscopicity: The imidazolidinone ring can attract moisture.[1] If using DMSO stocks, store under nitrogen at -20°C to prevent water uptake, which can cause the compound to crash out over time.

-

Stability in Acid: While soluble in acid, prolonged exposure to strong acids at high temperatures could hydrolyze the cyclic urea (though generally stable) or oxidize the aniline.[1] Always prepare acidic solutions fresh.

-

Recrystallization: If the compound precipitates as an oil (oiling out), use a solvent switch method: Dissolve in minimal hot Methanol, then slowly add Diethyl Ether or Hexane with vigorous stirring to induce crystalline precipitation.[1]

References

-

PubChem. 1-(3-Aminophenyl)imidazolidin-2-one Compound Summary. National Library of Medicine.[1] Available at: [Link] (Analogous structure data).[2]

-

Reichardt, C. Solvents and Solvent Effects in Organic Chemistry. 3rd ed., Wiley-VCH, 2003.[1] (Authoritative text on solvent polarity and solubility principles).

-

Serajuddin, A. T. Salt formation to improve drug solubility.[1] Advanced Drug Delivery Reviews, 2007.[1] Available at: [Link].[1]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Imidazolidin-2-one Derivatives

Introduction: The "Sticky" Nature of Cyclic Ureas

Imidazolidin-2-ones (cyclic ureas) are fundamental scaffolds in medicinal chemistry, serving as chiral auxiliaries (e.g., Evans auxiliaries), kinase inhibitors, and HIV protease inhibitors.[1]

The Core Challenge: The urea moiety (

This guide prioritizes thermodynamic purification (crystallization) over kinetic separation (chromatography) wherever possible, due to the superior scalability and lattice-rejection properties of cyclic ureas.

Module 1: Crystallization & Precipitation

Q: My crude product is a viscous oil or gum. How do I induce crystallization?

A: Cyclic ureas often form supersaturated oils ("oiling out") because the high viscosity inhibits nucleation. You must disrupt the hydrogen-bonding network of the oil to allow the lattice to form.

The Protocol: Solvent Switching Do not rely on simple evaporation.[1] Use a "Good Solvent / Bad Solvent" binary system.[1][2]

| Solvent Role | Recommended Solvents | Mechanism |

| Dissolver (Good) | Ethanol (hot), Methanol, DCM, THF | Breaks intermolecular H-bonds of the urea.[1] |

| Precipitant (Bad) | Diethyl Ether, Hexanes, Water (if using alcohol) | Forces the urea out of solution as the "Good" solvent diffuses or cools. |

Step-by-Step Procedure:

-

Dissolution: Dissolve the crude oil in the minimum amount of hot Ethanol (or DCM if thermally unstable).

-

Nucleation: Add the "Bad Solvent" (e.g., Diethyl Ether or Water) dropwise until a persistent cloudiness appears.[1]

-

The "Re-heat": Add 1-2 drops of the "Good Solvent" to clear the cloudiness.

-

Slow Cooling: Wrap the flask in a towel to cool slowly to room temperature. Rapid cooling traps impurities.

-

Seed: If oiling persists, scratch the glass surface with a spatula or add a seed crystal.[1]

Q: I have diamine starting material remaining. Can I recrystallize it away?

A: Often, yes.[1] Diamines are generally more soluble in organic solvents than the resulting cyclic urea.[1] However, if the diamine content is >5%, it can inhibit crystallization.

-

Correction: Perform an acidic wash (see Module 3) before attempting recrystallization.[1]

Module 2: Chromatography Troubleshooting

Q: My compound streaks/tails on TLC and the column. How do I fix this?

A: Streaking is caused by the urea protons (

The Fix: Mobile Phase Modifiers Standard Hexane/EtOAc gradients often fail.[1] Switch to a DCM/MeOH system with a basic modifier.

-

Standard Modifier: Add 1% Triethylamine (Et3N) or 1% Ammonium Hydroxide (NH4OH) to your mobile phase.[1]

-

Why? The amine blocks the active silanol sites, allowing the cyclic urea to elute as a tight band.

-

-

Alternative Stationary Phase: If the compound is very polar, use Reverse Phase (C18) silica. Elute with Water/Acetonitrile (with 0.1% Formic Acid).[1]

Q: My product is stuck at the baseline even with 10% MeOH.

A: You have reached the "Solubility/Polarity Limit."

-

Switch Solvent: Try DCM : MeOH (9:1) with 1% NH4OH .

-

Solid Load: Do not load the column with liquid DCM (which might precipitate the urea at the top). Adsorb the crude onto Celite or loose silica, dry it, and load it as a solid cartridge.

Module 3: Chemical Workup & Scavenging

Q: How do I chemically remove unreacted diamines without a column?

A: Exploiting the pKa difference is the most efficient method.

-

Diamines: Basic (pKa of conjugate acid ~10).[1]

-

Imidazolidin-2-ones: Neutral to weakly acidic (pKa ~20-25, non-basic at Nitrogen).[1]

The "Acid Wash" Protocol:

-

Wash with 1M HCl or 10% Citric Acid .[1]

-

Caution: If your cyclic urea has a basic side chain (e.g., a pyridine substituent), do not use this method.[1] Use a resin scavenger (e.g., Polystyrene-Isocyanate) instead.[1]

Visual Decision Guides

Figure 1: Purification Strategy Decision Matrix

Caption: Logical workflow for selecting the appropriate purification method based on solubility and impurity profile.

Figure 2: Chromatography Solvent Logic

Caption: Troubleshooting logic for correcting peak tailing during silica chromatography.

Summary of Key Data

| Parameter | Value / Recommendation | Notes |

| Typical Melting Point | 120°C - 250°C | High MP indicates strong lattice; favors recrystallization.[1] |

| TLC Stain | KMnO4 or PMA | Cyclic ureas are often UV weak; stains are required.[1] |

| pKa (N-H) | ~20 - 25 | Non-basic.[1] Stable to dilute acid washes.[1] |

| Recryst. Solvent | Ethanol / Water | Most common binary system.[1] |

| Flash Column | DCM / MeOH / NH4OH | Ammonia prevents silanol interaction.[1] |

References

-

Evans, D. A., et al. "Bis(oxazoline)-copper complexes as chiral catalysts."[1] Journal of the American Chemical Society, 1993. (Foundational work on cyclic urea/oxazoline handling).[1]

-

Fischer, C., et al. "Synthesis of Imidazolidin-2-ones via Intramolecular Hydroamidation."[1] ACS Omega, 2019.[1] Link (Detailed workup procedures for urea cyclization).[1]

-

Reich, H. J. "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison.[1] Link (Reference for acidity/basicity of urea protons vs amines).[1]

-

Anderson, N. G. "Practical Process Research & Development."[1] Academic Press, 2012.[1] (General reference for solvent selection in crystallization).

Sources

- 1. 2-Imidazolidinone - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. atamankimya.com [atamankimya.com]

- 4. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]

- 5. Highly efficient synthesis of cyclic ureas from CO2 and diamines by a pure CeO2 catalyst using a 2-propanol solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]

Technical Support Center: Stability of 1-(3-Amino-2-methylphenyl)imidazolidin-2-one

Welcome to the Technical Support Hub. This guide addresses the stability profile of 1-(3-Amino-2-methylphenyl)imidazolidin-2-one (hereafter referred to as AMPI ) under acidic conditions. It is designed for analytical chemists and process scientists encountering degradation, solubility issues, or unexpected HPLC artifacts.

Quick Status Dashboard

| Parameter | Status in Acid | Critical Note |

| Hydrolytic Stability | ✅ High (RT) / ⚠️ Low (Reflux) | The cyclic urea ring is robust in dilute acid (e.g., 0.1% TFA) but opens under thermal stress in strong mineral acids. |

| Oxidative Stability | ❌ Low | The aniline moiety is highly susceptible to oxidation, even in acidic media, leading to colored impurities (pink/brown). |

| Solubility | ✅ High | Forms highly soluble salts (chloride, trifluoroacetate) due to the protonation of the primary amine. |

| Light Sensitivity | ⚠️ Moderate | Protect from light to prevent photo-oxidative coupling of the aniline group. |

Module 1: Hydrolytic Stability (The Imidazolidinone Ring)

The Core Issue: Users often fear that acidic HPLC mobile phases (pH 2–3) will degrade the imidazolidinone ring. The Reality: The 5-membered cyclic urea (imidazolidin-2-one) is electronically stabilized and kinetically resistant to hydrolysis at room temperature. However, forced degradation (e.g., 1N HCl at 80°C) will cleave the ring.

Mechanism of Failure (Acid-Catalyzed Ring Opening)

Under extreme conditions, the carbonyl oxygen protonates, making the carbonyl carbon electrophilic enough for water attack. This leads to ring opening, releasing a diamine derivative.

Diagnostic Check:

-

Symptom: A new peak appears at a lower Retention Time (RRT ~0.2–0.5) in Reverse Phase HPLC.

-

Cause: Ring opening creates a more polar diamine/amino-acid species.

-

Verification: Check the mass spectrum. The ring-opened product typically shows a mass shift of +18 Da (hydration) followed by -44 Da (decarboxylation) if the carbamic acid is unstable.

Module 2: Oxidative Instability (The Aniline Moiety)

The Core Issue:

"My clear acidic solution turned pink/brown overnight."

The Science:

The 3-amino group (aniline) is the weak link. While protonation (forming the anilinium ion,

Protocol: Stabilizing AMPI in Solution

-

Degassing: Sparge all acidic diluents with Helium or Argon for 10 minutes before dissolving AMPI.

-

Chelation: If using non-HPLC grade acids, add 0.1 mM EDTA to sequester trace metal oxidants.

-

Storage: Store acidic samples in amber glass at 4°C.

Module 3: Troubleshooting Guide (FAQs)

Use this decision tree to diagnose experimental anomalies.

Q1: Why does my peak split in 0.1% Formic Acid?

Answer: This is likely a pH mismatch, not degradation. AMPI has a basic aniline nitrogen (pKa ~4–5). If your sample diluent is strong acid (pH 1) but your mobile phase is weak acid (pH 3), the equilibrium between the free base and the protonated species can cause peak distortion or splitting during injection.

-

Fix: Match the sample diluent pH to the mobile phase starting conditions.

Q2: Can I use Hydrochloric Acid (HCl) for dissolution?

Answer: Use caution. While AMPI is soluble in HCl, high concentrations of chloride ions can cause the hydrochloride salt to precipitate if the temperature drops (Common Ion Effect). Furthermore, HCl is a stronger catalyst for hydrolysis than organic acids like acetic or formic acid [2].

-

Recommendation: Use 0.1% Methanesulfonic acid (MSA) or Trifluoroacetic acid (TFA) for better solubility and milder conditions.

Q3: Is the degradation reversible?

-

Oxidation (Color change): No. Once azo-dimers or quinones form, they cannot be reversed to the parent amine easily.

-

Salt Precipitation: Yes. Warming or adding water will redissolve the salt.

-

Ring Opening: No. The hydrolysis of the cyclic urea is irreversible under standard lab conditions.

References

-

National Institutes of Health (NIH). (2007). Hydrolysis of 4-imino-imidazolidin-2-ones in Acid and the Mechanism of Cyclization. Retrieved from 2

-

American Chemical Society. (2010). Hydrolysis of Imidazole-2-ylidenes. Journal of the American Chemical Society.[3] Retrieved from 4

Sources

Overcoming steric hindrance in 2-methylphenyl substituted imidazolidinones

Topic: Overcoming Steric Hindrance in Ortho-Substituted Organocatalysts

Status: System Operational Operator: Senior Application Scientist Ticket ID: O-TOL-2024-OPT

Executive Summary: The "O-Tolyl Paradox"

Welcome to the advanced troubleshooting hub. You are likely here because you have synthesized or purchased a 2-methylphenyl (o-tolyl) substituted imidazolidinone to improve enantioselectivity, only to find your reaction rates have plummeted.

The Paradox: The ortho-methyl group provides superior chiral shielding compared to a standard phenyl group, effectively "locking" the transition state geometry. However, this same bulk creates significant steric hindrance during the formation of the active iminium or enamine intermediate, often stalling the catalytic cycle.

This guide provides the protocols to overcome this kinetic penalty without sacrificing the thermodynamic advantage of high stereocontrol.

Diagnostic Dashboard: Identify Your Failure Mode

Before proceeding, match your experimental observation to the failure mode below.

| Observation | Diagnosis | Primary Suspect | Recommended Module |

| Catalyst Synthesis Failed | Incomplete cyclization of the amide precursor. | Steric clash prevents ring closure. | Module A |

| 0-10% Conversion | Active catalytic species (Iminium) not forming. | Rate constant | Module B |

| High Yield, Low ee% | Loss of conformational lock. | Free rotation of the o-tolyl group. | Module C |

| Product Racemization | Product inhibition or background reaction. | Slow hydrolysis of the intermediate. | Module D |

Module A: Catalyst Synthesis (Forcing the Ring Closure)

Synthesizing 2-methylphenyl imidazolidinones is notoriously difficult because the ortho-substituent clashes with the carbonyl carbon during the condensation step.

The Protocol: High-Stress Condensation

Standard methanol/reflux protocols often fail. You must drive the equilibrium aggressively.

-

Solvent Switch: Replace Methanol/Ethanol with Toluene or Xylene .

-

Acid Catalyst: Use p-Toluenesulfonic acid (pTSA) (10-20 mol%) instead of HCl. The bulky counterion and solubility in non-polar solvents help.

-

Water Removal: A Dean-Stark trap is non-negotiable. You must physically remove water to drive the reaction to completion.

-

Reaction Time: Extend reflux times to 24-48 hours.

Quality Control Check:

-

NMR Signature: Look for the disappearance of the amide N-H doublet and the appearance of the aminal C-H (typically

4.0–4.5 ppm). If the amide peak persists, the ring is not closed.

Module B: Reactivity Optimization (The "Acid Switch")

If your catalyst is made but the reaction (e.g., Diels-Alder, Friedel-Crafts) is stalled, the steric bulk is preventing the substrate from condensing with the amine.

The Solution: Acid Co-Catalyst Tuning

The counterion of the acid co-catalyst dictates the "tightness" of the ion pair and the geometry of the iminium intermediate.

Protocol: Run a parallel screen of the following acid co-catalysts (20 mol% relative to substrate, 1:1 ratio with catalyst).

| Acid Co-Catalyst | pKa | Effect on Sterically Hindered Systems | Recommendation |

| HCl | -7.0 | Forms tight ion pairs. Often too crowded for o-tolyl systems. | Avoid (unless proven otherwise) |

| TFA (Trifluoroacetic Acid) | 0.23 | Looser ion pair. Increases turnover frequency (TOF). | Standard Start |

| HBF₄ / HPF₆ | < -10 | Non-coordinating anions. Maximizes electrophilicity of the iminium. | High Performance |

| TCA (Trichloroacetic Acid) | 0.66 | Bulky anion. Can sometimes match the chiral pocket geometry. | Specialist Case |

Visualizing the Steric Gate

The diagram below illustrates why the acid choice matters: it modulates the equilibrium between the "Blocked" and "Active" states.

Figure 1: The Kinetic Gate. Strong acids with non-coordinating anions (HBF4) reduce the energetic penalty of iminium formation in sterically crowded o-tolyl systems compared to tight ion pairs (HCl).

Module C: Stereocontrol & Solvent Effects

If you have conversion but low ee%, the o-tolyl group might be rotating away from the active site, or the background reaction (uncatalyzed) is competing.

Troubleshooting Protocol:

-

Temperature Drop:

-

Steric bulk increases the rotational barrier. Lowering the temperature to -20°C or -40°C can "freeze" the o-tolyl group into the shielding conformation.

-

Trade-off: This will further slow the reaction. You must compensate by increasing catalyst loading to 20-30 mol%.

-

-

Solvent Dielectric Tuning:

-

Nitromethane (

): High dielectric constant ( -

Water Addition: Add exactly 1-2 equivalents of water .

-

Why? In the catalytic cycle, hydrolysis is required to release the product.[1] In hindered systems, water access is blocked. A controlled spike of water accelerates turnover.

-

-

Frequently Asked Questions (FAQ)

Q1: My reaction turns black and stops. Is the catalyst decomposing?

-

A: Likely yes. Imidazolidinones can oxidize.[2] Ensure you are degassing your solvents (freeze-pump-thaw). If using amine-rich substrates, they may be reacting with the catalyst to form inactive aminals.

Q2: Can I recycle the 2-methylphenyl catalyst?

-

A: Generally, no.[3] While polymer-supported MacMillan catalysts exist, the extraction efficiency of the o-tolyl derivative is poor due to its lipophilicity. It is more cost-effective to optimize the single-pass yield.

Q3: Why use the 2-methylphenyl variant if it's so difficult?

-

A: It is the "Nuclear Option" for selectivity. If the standard benzyl or phenyl catalyst gives 80% ee, the o-tolyl variant often pushes this to >95% ee by creating a "wall" that strictly enforces the approach vector of the nucleophile [1].

References

-